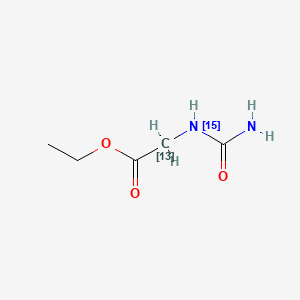

ethyl 2-(carbamoyl(15N)amino)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(carbamoyl(15N)amino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)/i3+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKXMAVLXBQDT-ZEXVBMBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH2][15NH]C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(carbamoyl(¹⁵N)amino)acetate for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in modern drug discovery and development. The incorporation of heavy isotopes, such as ¹⁵N, into molecules allows for precise tracking and quantification in complex biological systems without the safety concerns associated with radioactive isotopes.[1][2] Ethyl 2-(carbamoyl(¹⁵N)amino)acetate, the ¹⁵N-labeled analogue of ethyl 2-ureidoacetate, is a key synthon and tracer molecule with significant potential in metabolic research and pharmacokinetic studies. This guide offers a detailed exploration of this compound, from its fundamental properties to its practical applications.

PART 1: Core Chemical Identifiers and Properties

| Identifier | Value | Source |

| Chemical Name | Ethyl 2-(carbamoylamino)acetate | IUPAC |

| Synonyms | Ethyl 2-ureidoacetate, Ethyl N-carbamoylglycinate, Glycine, N-carbamoyl-, ethyl ester, Hydantoic acid, ethyl ester | [3] |

| CAS Number | 6293-20-5 | [3] |

| Molecular Formula | C₅H₁₀N₂O₃ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 135 °C | [3] |

For the ¹⁵N-labeled analogue, ethyl 2-(carbamoyl(¹⁵N)amino)acetate , the molecular weight is increased by the mass of the incorporated heavy isotope. Assuming labeling at one of the nitrogen atoms in the urea moiety, the molecular weight would be approximately 147.14 g/mol . If both nitrogens in the urea group are ¹⁵N labeled, the molecular weight would be approximately 148.14 g/mol .

PART 2: Synthesis and Isotopic Labeling Strategy

The synthesis of ethyl 2-ureidoacetate is a relatively straightforward process, which can be adapted for the incorporation of a ¹⁵N label. The most common and practical approach involves the reaction of an amino acid ester with a cyanate salt.

Conceptual Synthesis Workflow

The overall strategy for preparing ethyl 2-(carbamoyl(¹⁵N)amino)acetate involves a two-step process, starting from a commercially available ¹⁵N-labeled precursor.

Caption: Figure 1: Conceptual workflow for the synthesis of ethyl 2-(carbamoyl(¹⁵N)amino)acetate.

Experimental Protocol: Synthesis of Ethyl 2-ureidoacetate

This protocol describes the synthesis of the unlabeled compound and can be adapted for the ¹⁵N-labeled version by substituting potassium cyanate with its ¹⁵N-labeled counterpart.

Materials:

-

Glycine ethyl ester hydrochloride

-

Potassium cyanate

-

Distilled water

-

Ethanol

Procedure: [3]

-

Prepare a concentrated aqueous solution of glycine ethyl ester hydrochloride (e.g., 10 g in 10 ml of water).

-

Prepare a concentrated aqueous solution of potassium cyanate (e.g., 7 g in 10 ml of water).

-

Combine the two solutions in a suitable reaction vessel.

-

Gently heat the mixture. A reflux condenser is not necessary as the solution will slowly concentrate.

-

As the solution concentrates, crystals of ethyl 2-ureidoacetate will begin to form.

-

Upon completion of the reaction (indicated by the cessation of further precipitation), cool the mixture.

-

The product will separate as octahedral or prismatic crystals.

-

Collect the crystals by filtration.

-

For further purification, the crude product can be recrystallized from ethanol.

Causality Behind Experimental Choices:

-

Use of Hydrochloride Salt: Glycine ethyl ester is typically used as its hydrochloride salt to improve its stability and solubility in water.

-

Aqueous Reaction Medium: Water is an effective solvent for both reactants and facilitates the reaction.

-

Heating: Heating the reaction mixture increases the rate of reaction and helps to concentrate the solution, promoting crystallization of the product.

-

Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the solubility of ethyl 2-ureidoacetate is significantly different at high and low temperatures, allowing for efficient purification.

Preparation of ¹⁵N-Labeled Potassium Cyanate

The key to the isotopic labeling of the final product is the use of ¹⁵N-labeled potassium cyanate. This can be prepared from commercially available ¹⁵N-labeled urea.[4][5] The synthesis typically involves the reaction of ¹⁵N-urea with a suitable carbonate, such as potassium carbonate, at elevated temperatures.

PART 3: Applications in Research and Drug Development

The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[2][6] Consequently, urea derivatives are found in a wide range of clinically approved drugs.[2]

Role as a Synthetic Building Block

Ethyl 2-ureidoacetate serves as a versatile synthon for the construction of more complex heterocyclic compounds, which are of significant interest in drug discovery. The presence of multiple reactive sites allows for its participation in various cyclization reactions to form diverse scaffolds.

Caption: Figure 2: Ethyl 2-ureidoacetate as a precursor for bioactive heterocycles.

Applications of ¹⁵N-Labeling in Drug Development

The introduction of a ¹⁵N label into ethyl 2-ureidoacetate opens up a wide array of applications in drug metabolism and pharmacokinetic (DMPK) studies.[1][7][8]

-

Metabolic Pathway Elucidation: By tracking the ¹⁵N label using techniques like mass spectrometry and NMR, researchers can identify and quantify metabolites, providing a clear picture of how a drug candidate is processed in the body.[7][9]

-

Pharmacokinetic Profiling: ¹⁵N-labeled compounds are invaluable for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[7] These studies are crucial for understanding a drug's efficacy and safety profile.

-

Mechanism of Action Studies: Stable isotope labeling can help in understanding the mechanism of action of a drug by tracing its interaction with its biological target.

Trustworthiness of Isotopic Labeling: A critical aspect of using isotopically labeled compounds in pharmacokinetic studies is ensuring that the labeled and unlabeled drugs exhibit equivalent metabolic rates, meaning there is no significant kinetic isotope effect. Studies have shown that for isotopes like ¹⁵N, the kinetic isotope effect is generally negligible, ensuring that the data obtained from the labeled compound accurately reflects the behavior of the unlabeled drug.[1]

Conclusion

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate is a valuable tool for researchers and drug development professionals. Its straightforward synthesis, combined with the power of ¹⁵N isotopic labeling, provides a robust platform for advancing our understanding of drug metabolism and action. This guide has provided a comprehensive overview of its chemical identity, a practical synthesis protocol, and an exploration of its diverse applications. As the field of drug discovery continues to evolve, the strategic use of such isotopically labeled compounds will undoubtedly play an increasingly critical role in the development of new and effective therapies.

References

-

Browne, T. R., Van Langenhove, A., Costello, C. E., Biemann, K., & Greenblatt, D. J. (1981). Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. Clinical Pharmacology and Therapeutics, 29(4), 511–515. [Link]

- Tao, Y. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.

-

PrepChem. (n.d.). Preparation of ethyl ureidoacetate. Retrieved from [Link]

-

Yudkoff, M., Daikhin, Y., Nissim, I., Jawad, A., Wilson, J., & Batshaw, M. (1996). Measuring In Vivo Ureagenesis With Stable Isotopes. Journal of Inherited Metabolic Disease, 19(3), 331-338. [Link]

-

Mayer, M., Buchgraber, K., & Wanek, W. (2008). A simple method for in situ-labelling with ¹⁵N and ¹³C of grassland plant species by foliar brushing. Annals of Applied Biology, 153(2), 223-228. [Link]

-

Trivedi, R., & D'Souza, R. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 27(42), 7136-7171. [Link]

- Google Patents. (n.d.). Novel carbamoylglycine derivatives.

-

Le Guennec, J. C., & Jacqz-Aigrain, E. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(3), e37. [Link]

-

Penner, N., Klunder, E., & Speed, W. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(3), 532-542. [Link]

- Google Patents. (n.d.). Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt.

-

Al-Jaf, R. H., & Al-Iraqi, M. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Basrah Journal of Science, 42(1), 1-13. [Link]

-

Penner, N., Klunder, E., & Speed, W. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ResearchGate. [Link]

-

MDPI. (n.d.). Topical Collection : Heterocycle Reactions. Retrieved from [Link]

-

Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651. [Link]

-

Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]

-

Al-Mousawi, S. M., Al-Zaydi, K. M., & Elnagdi, M. H. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES, 78(8), 2009. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2(2), 115-125. [Link]

- Google Patents. (n.d.). Method for preparing N-substituted ethyl carbamate.

-

Deadman, J. J., O'Mahony, G., Lynch, D., Crowley, P. J., & Maguire, A. R. (2016). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 14(23), 5296-5307. [Link]

- Google Patents. (n.d.). Ethyl glycinate hydrochloride production method.

-

Patsnap. (2025, June 27). Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. [Link]

-

Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]

-

Banci, L., Bruni, B., & Jain, R. K. (2017). Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. Journal of medicinal chemistry, 60(9), 3746–3763. [Link]

- Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.

-

Granthaalayah Publications and Printers. (2020, September 30). synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. [Link]

- Google Patents. (n.d.). Ethyl carbamate and its preparation method.

-

PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]

-

Khan, M. A., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 26(15), 4583. [Link]

-

PrepChem. (n.d.). Synthesis of glycine ethyl ester isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ethyl-n-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

Sources

- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Urea-15N2 15N 98atom , 99 CP 2067-80-3 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 8. publications.aap.org [publications.aap.org]

- 9. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Precision Tracing and Prodrug Design: A Technical Guide to 15N-Labeled Carbamoyl Amino Acid Esters

The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of 15N-labeled N-carbamoyl amino acid esters . It deviates from standard templates to prioritize the logical flow of experimental design: from chemical synthesis to structural validation, and finally to metabolic and pharmaceutical application.

Executive Summary

15N-labeled N-carbamoyl amino acid esters represent a specialized class of isotopologues that bridge the gap between structural biology and prodrug development. Unlike standard amino acids, the carbamoyl moiety (

Part 1: Chemical Fundamentals & Synthesis Strategy

The Synthetic Logic

The production of 15N-labeled carbamoyl amino acid esters is not merely a labeling exercise; it is a controlled nucleophilic addition. The core objective is to introduce the

Mechanism: The

Protocol: Synthesis of N-Carbamoyl-L-[ N]Aspartic Acid Diethyl Ester

Rationale: This specific ester is a precursor for investigating aspartate transcarbamoylase (ATCase) kinetics.

Reagents:

-

L-Aspartic acid diethyl ester hydrochloride (10 mmol)

-

Potassium cyanate-

N (K -

Solvent: Anhydrous Ethanol (or DMF for solubility)

-

Base: Triethylamine (TEA) (to free the amine salt)

Step-by-Step Methodology:

-

Neutralization: Suspend the L-Aspartic acid diethyl ester HCl in anhydrous ethanol (50 mL) at 0°C. Add TEA (10 mmol) dropwise to generate the free base. Critical: Ensure temperature remains <5°C to prevent premature ester hydrolysis or polymerization.

-

Cyanate Addition: Dissolve K

NCO in a minimal volume of water (2 mL) or add directly as a fine powder if solubility permits. Add this to the reaction mixture. -

Acid Catalysis (Optional): The reaction

is pH sensitive. Slight acidification (pH ~6) with acetic acid can generate the reactive isocyanic acid species in situ, accelerating the reaction. -

Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (ninhydrin stain will disappear as the primary amine is capped).

-

Workup: Evaporate ethanol. Resuspend residue in ethyl acetate, wash with 0.1 M HCl (to remove unreacted amine) and brine. Dry over Na

SO -

Purification: Recrystallize from EtOAc/Hexanes.

Self-Validating Checkpoint:

-

Mass Spectrometry: Product must show M+1 shift compared to unlabeled standard.

-

IR Spectroscopy: Look for the disappearance of the amine stretch and appearance of the urea carbonyl stretch (~1650 cm

).

Part 2: NMR Spectroscopy – Structural & Dynamic Characterization[1]

The

Chemical Shift Anisotropy (CSA) & Assignment

In a

-

Backbone Amide (

N): Typically 115–125 ppm. -

Carbamoyl Side Chain (

N): Typically 105–112 ppm (distinctly upfield). -

Proton Coupling: The carbamoyl

protons often appear as two distinct peaks due to restricted rotation around the C-N bond, especially in folded proteins or constrained esters.

Experimental Workflow: Relaxation Studies

To determine if the ester is acting as a rigid prodrug or a flexible metabolite:

-

T1 (Longitudinal) Relaxation: Measures the tumbling rate. A long T1 indicates a small, fast-moving molecule (free metabolite).

-

T2 (Transverse) Relaxation: Sensitive to chemical exchange. Broadening of the carbamoyl peak suggests exchange with solvent or conformational isomerism.

Part 3: Metabolic Flux & Enzymatic Applications

15N-labeled carbamoyl amino acid esters are critical for tracing nitrogen flux through the Urea Cycle and Pyrimidine Biosynthesis . The ester form allows for cell permeability, after which intracellular esterases release the active free acid.

Pathway Visualization: The Fate of the 15N Label

The following diagram illustrates the divergence of the

Figure 1: Metabolic divergence of the 15N-labeled carbamoyl moiety following esterase activation.

Application Case: Tracking Pyrimidine Synthesis

By using N-carbamoyl-L-[

-

Experiment: Feed cells with the ethyl ester form.

-

Detection: Lyse cells and run 1D

N NMR. -

Signal: Appearance of

N-Dihydroorotate indicates active pyrimidine biosynthesis. Accumulation of the starting material indicates ATCase inhibition.

Part 4: Pharmaceutical Applications – Prodrug Stability[2][3][4][5]

Carbamoyl esters are often designed as prodrugs to improve oral bioavailability or protect the amine from first-pass metabolism. The 15N label allows for precise quantification of hydrolysis kinetics in plasma vs. liver microsomes.

Stability Assay Protocol

Objective: Determine the half-life (

-

Incubation: Mix 15N-labeled prodrug (10

M) with pooled human plasma at 37°C. -

Sampling: Aliquot at 0, 15, 30, 60, and 120 mins.

-

Quenching: Add ice-cold acetonitrile to precipitate proteins.

-

Analysis (LC-MS/NMR):

-

Why 15N? In complex plasma matrices, background signals are high. 15N-filtered NMR or specific MRM (Multiple Reaction Monitoring) mass spec transitions (e.g., Parent

-

-

Data Interpretation:

-

Rapid Hydrolysis: Suggests non-specific esterase activity (poor stability).

-

CES1 Specificity: If stable in plasma but hydrolyzed in liver microsomes, the prodrug is successfully targeted.

-

Data Summary: Esterase Specificity

| Enzyme System | Hydrolysis Rate ( | Interpretation |

| Simulated Gastric Fluid (pH 1.2) | < 0.01 min | Excellent oral stability (Acid resistant) |

| Human Plasma | 0.05 min | Moderate stability (Systemic circulation) |

| Liver Microsomes (CES1) | > 0.50 min | Rapid activation (Target organ release) |

References

-

Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1. Source: PubMed / NIH (2025) URL:[Link] Relevance: Defines the stability profiles of carbamate-linked esters in plasma vs. liver microsomes.

-

NMR-based metabolite studies with 15N amino acids. Source: Scientific Reports (2019) URL:[1][Link] Relevance: Establishes protocols for detecting 15N-labeled metabolites in complex biological mixtures.

-

One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Source: Molecular Systems Biology (2018) URL:[Link] Relevance: Provides the framework for using dual-labeled tracers in metabolic flux analysis (MFA).

-

Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters. Source: Journal of Mass Spectrometry (1996) URL:[2][Link] Relevance: Validates the use of amino acid esters for isotopic abundance measurements.

Sources

- 1. NMR-based metabolite studies with 15N amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatography/combustion/isotope ratio mass spectrometric comparison of N-acetyl- and N-pivaloyl amino acid esters to measure 15N isotopic abundances in physiological samples: a pilot study on amino acid synthesis in the upper gastro-intestinal tract of minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2-(Carbamoyl(¹⁵N)amino)acetate in Organic Solvents

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of ethyl 2-(carbamoyl(¹⁵N)amino)acetate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predictive qualitative analysis in various organic solvents, and presents a detailed experimental protocol for quantitative solubility determination.

Introduction to Ethyl 2-(Carbamoyl(¹⁵N)amino)acetate

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate is an isotopically labeled form of ethyl 2-ureidoacetate. The incorporation of the stable isotope, nitrogen-15 (¹⁵N), makes it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic studies of biological pathways.[1] The ¹⁵N label allows for the precise tracking of the molecule and its metabolites in biological systems using mass spectrometry and NMR spectroscopy.[2][3][4]

Understanding the solubility of this compound in organic solvents is critical for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Preparing solutions for in vitro and in vivo studies.

-

Analytical Chemistry: Choosing suitable diluents for analytical techniques such as HPLC and LC-MS.

It is important to note that the presence of a stable isotope like ¹⁵N does not significantly alter the physicochemical properties, including solubility, of a molecule compared to its unlabeled counterpart.[5] Therefore, the principles and predictions discussed in this guide are based on the behavior of the unlabeled analogue and related chemical structures.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of ethyl 2-(carbamoyl(¹⁵N)amino)acetate is determined by the interplay of its different functional groups and their interactions with the solvent molecules.

Molecular Structure and Polarity

The structure of ethyl 2-(carbamoyl(¹⁵N)amino)acetate contains both polar and non-polar regions:

-

Polar Groups: The molecule has a urea-like carbamoyl group (-NH-CO-NH₂), which is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] The ester group (-COO-) is also polar and can act as a hydrogen bond acceptor.[9][10] These groups dominate the polar character of the molecule.

-

Non-polar Group: The ethyl group (-CH₂CH₃) is non-polar and contributes hydrophobic character.

The presence of strong hydrogen bonding capabilities from the carbamoyl group suggests that the molecule will favor polar solvents that can participate in these interactions.

Predicting Solubility

Based on its structure, we can make the following predictions:

-

High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carbamoyl and ester groups of the solute. Therefore, high solubility is expected in these solvents. The solubility of urea in ethanol is well-documented.[11]

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and ethyl acetate are polar but lack hydrogen bond donating capabilities.[8] They can act as hydrogen bond acceptors for the carbamoyl group's N-H bonds. Solubility in these solvents is expected to be moderate but potentially lower than in polar protic solvents.

-

Low to Negligible Solubility in Non-polar Solvents: Non-polar solvents like hexane and toluene cannot form strong interactions with the polar functional groups of the molecule. The energy required to break the strong solute-solute interactions (due to hydrogen bonding in the crystal lattice) would not be compensated by weak solute-solvent interactions. Consequently, the compound is expected to be poorly soluble in these solvents.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with both solute and solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Slightly Polar | Dichloromethane, Chloroform | Low to Moderate | Limited ability to interact with the polar groups of the solute. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Weak van der Waals forces are insufficient to overcome solute-solute interactions. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[13][14]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of ethyl 2-(carbamoyl(¹⁵N)amino)acetate in an organic solvent at a specific temperature.

Materials and Reagents:

-

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate (solute)

-

High-purity organic solvent of interest

-

Scintillation vials or glass test tubes with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Shaking incubator or thermostatted water bath with shaker

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of ethyl 2-(carbamoyl(¹⁵N)amino)acetate to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached. b. Add a known volume of the organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[13]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.[13] b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. d. Accurately dilute the filtered sample with a known volume of the solvent to a concentration within the calibration range of the analytical method.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of ethyl 2-(carbamoyl(¹⁵N)amino)acetate in the chosen solvent. b. Analyze the standard solutions using the chosen analytical method (e.g., HPLC) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of the diluted sample from the calibration curve.

-

Data Analysis: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L. c. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the measured solubility of ethyl 2-(carbamoyl(¹⁵N)amino)acetate:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[12] Therefore, it is crucial to control the temperature accurately during the experiment. For endothermic dissolution processes, increasing the temperature will lead to higher solubility.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

-

pH (in aqueous or protic solvents): Although this guide focuses on organic solvents, if the solvent contains acidic or basic impurities, it could potentially interact with the weakly basic urea-like structure, affecting solubility.[7]

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 |

Conclusion

While specific solubility data for ethyl 2-(carbamoyl(¹⁵N)amino)acetate is not publicly available, a strong predictive understanding can be derived from its molecular structure and the known properties of related compounds. It is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and standardized approach. This information is crucial for the effective use of this isotopically labeled compound in research and development.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Predicting Solubility. Rowan. Available at: [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

Future Directions and Innovations in Isotope Research. Solubility of Things. Available at: [Link]

-

Ethyl stearate. Solubility of Things. Available at: [Link]

-

solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

Ethyl 2-carbamoylacetate | C5H9NO3. PubChem. Available at: [Link]

-

Solubility Of Urea Overview. Jinjiang Melamine. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

Urea. Solubility of Things. Available at: [Link]

-

The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

-

Urea Solubility In Organic Solvents Revealing. Jinjiang Melamine. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Measurement and mathematical correlation of the solubility of urea in polar protic solvents. ResearchGate. Available at: [Link]

-

15.6: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

-

Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Redalyc. Available at: [Link]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC. Available at: [Link]

-

an introduction to esters. Chemguide. Available at: [Link]

-

Ester as a solvent. Chemistry Stack Exchange. Available at: [Link]

-

Ethyl 2-(2-ethoxyethylcarbamoylamino)acetate | C9H18N2O4. PubChem. Available at: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Solubility Data Series. Available at: [Link]

-

(PDF) Modern Developments in Isotopic Labelling. ResearchGate. Available at: [Link]

-

27878 PDFs | Review articles in ISOTOPE LABELING. ResearchGate. Available at: [Link]

-

Ethyl 2-butynoate. Cheméo. Available at: [Link]

-

Ethyl cyanoacetate | C5H7NO2. PubChem. Available at: [Link]

-

Ethyl Acetate | CH3COOC2H5. PubChem. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility Of Urea Overview [jinjiangmelamine.com]

- 8. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. redalyc.org [redalyc.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Comparative Analysis of 14N and 15N Labeled Ethyl 2-(carbamoyl)aminoacetate

Executive Summary

Ethyl 2-(carbamoyl)aminoacetate (also known as Ethyl Hydantoate or N-Carbamoylglycine Ethyl Ester ) is a critical intermediate in the synthesis of hydantoin-based anticonvulsants (e.g., phenytoin derivatives) and a metabolite in the degradation of purines and glycine.

While the naturally occurring 14N-isotopologue serves as the standard chemical reference, the 15N-labeled isotopologue functions as a high-precision tool for quantitative mass spectrometry (as an Internal Standard) and structural elucidation via NMR. This guide delineates the physicochemical divergences, synthesis pathways, and analytical protocols required to distinguish and utilize these two isotopologues effectively.

Fundamental Physicochemical Differences

The core difference lies in the nuclear physics of the nitrogen atom. While chemically identical in terms of reactivity and biological affinity (ignoring negligible kinetic isotope effects), their spectroscopic behaviors are radically different.

Nuclear Spin & NMR Visibility

The most immediate experimental difference is observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

| Feature | 14N (Natural Abundance) | 15N (Stable Isotope) |

| Natural Abundance | 99.63% | 0.37% |

| Nuclear Spin ( | 1 (Integer) | 1/2 (Fractional) |

| Magnetic Moment ( | +0.4037 | -0.2831 |

| Quadrupole Moment | Yes (Non-spherical charge) | No (Spherical charge) |

| Relaxation ( | Very Fast (ms scale) | Slow (s scale) |

| NMR Line Shape | Broad, often undetectable | Sharp, high-resolution |

| Coupling to 1H ( | Usually "washed out" (decoupled by relaxation) | Visible Doublet (~90 Hz) |

The Expert Insight:

In a standard

In contrast, the 15N-labeled analog lacks a quadrupole moment.[1] Consequently, the scalar coupling (

Mass Spectrometry (MS) Shifts

For quantitative bioanalysis, the mass difference is the primary utility.

-

Monoisotopic Mass Shift: +0.997 Da per labeled nitrogen.

-

Labeling Strategy:

-

Single Label (

): Usually on the carbamoyl nitrogen (derived from -

Double Label (

): Both glycine and carbamoyl nitrogens labeled. Shift = +2 Da.

-

Synthesis & Production Strategy

To produce the 15N-labeled variant, we utilize the Urech Hydantoin Synthesis pathway, substituting standard reagents with their isotopically enriched counterparts.

Reaction Mechanism

The synthesis involves the nucleophilic addition of glycine ethyl ester to cyanic acid (generated in situ from potassium cyanate).

Reagents:

-

Substrate: Glycine Ethyl Ester Hydrochloride.

-

Reagent (14N): Potassium Cyanate (KCNO) - Natural abundance.

-

Reagent (15N): Potassium Cyanate-15N (

) - >98 atom % 15N.

Synthesis Workflow Diagram

Figure 1: Comparative synthesis workflow. The choice of Potassium Cyanate determines the isotopic identity of the carbamoyl nitrogen.

Analytical Characterization Protocols

This section details the self-validating protocols to confirm the identity and purity of the labeled compound.

Protocol A: NMR Verification ( H)

Objective: Confirm 15N incorporation via scalar coupling analysis.

-

Solvent: Dissolve 5 mg of sample in DMSO-

(Avoid protic solvents like -

Acquisition: Standard 1D Proton (

H) sequence, 16 scans. -

Analysis: Focus on the chemical shift region

6.0 – 7.5 ppm (Amide/Urea protons).-

14N Result: Broad singlet peaks.

-

15N Result: Distinct doublet. Measure the distance between peaks in Hz.

-

Validation Criteria:

.

-

Protocol B: Mass Spectrometry (LC-MS/MS)

Objective: Quantify isotopic enrichment (Atom % Excess).

-

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

-

Mode: Positive Electrospray Ionization (ESI+).

-

Method: Direct infusion or C18 UHPLC column (Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Transitions (MRM):

-

14N Target: Precursor

147.1 -

15N Target: Precursor

148.1 (for single label)

-

-

Calculation:

Analytical Decision Tree

Figure 2: Decision tree for verifying isotopic identity using NMR and MS modalities.

Applications in Drug Development[2][3]

Internal Standard (IS) for DMPK

In pharmacokinetic studies, 15N-Ethyl 2-(carbamoyl)aminoacetate is the "Gold Standard" IS for quantifying the metabolite in plasma or urine.

-

Why? It co-elutes perfectly with the analyte (unlike deuterated standards which may show slight retention time shifts due to the deuterium isotope effect on lipophilicity).

-

Matrix Effect Correction: It experiences the exact same ion suppression/enhancement as the analyte, ensuring accurate quantification.

Metabolic Flux Analysis

Researchers tracking the Urea Cycle or Glycine conjugation pathways utilize the 15N variant.

-

Tracer Study: Administering 15N-labeled precursors and detecting 15N-Ethyl 2-(carbamoyl)aminoacetate downstream proves the specific metabolic route is active.

References

-

Santa Cruz Biotechnology. Hydantoic Acid-13C,15N Ethyl Ester Product Data. Retrieved from [2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86030323, Ethyl 2-[amino(carbamoyl)amino]acetate. Retrieved from

-

Organic Chemistry Portal. Synthesis of Hydantoins (Bucherer-Bergs / Urech Synthesis). Retrieved from

-

BenchChem. A Researcher's Guide to 15N-Labeled Internal Standards. Retrieved from

-

Parella, T. NMR Spectroscopy: 14N and 15N Coupling Constants. Department of Chemistry, Universitat Autònoma de Barcelona. Retrieved from

Sources

Technical Safety Monograph: Ethyl 2-(carbamoyl(15N)amino)acetate

This technical guide serves as a comprehensive safety and handling monograph for Ethyl 2-(carbamoyl(15N)amino)acetate , a stable isotope-labeled research chemical. It is designed for researchers requiring precise data on identity, hazards, and experimental integrity.

Compound Identity & Isotopic Characterization

This section establishes the definitive chemical identity, distinguishing the target isotopomer from its unlabeled parent and common isomers.

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | Ethyl hydantoate-15N; N-Carbamoylglycine ethyl ester-15N |

| Parent CAS (Unlabeled) | 6293-20-5 (Note: Databases often conflate this with Ethylidene diacetate CAS 542-10-9 due to isomeric mass. Verify structure explicitly.) |

| Molecular Formula | C₅H₁₀N(¹⁵N)O₃ |

| Molecular Weight | ~147.14 g/mol (vs. 146.15 g/mol for unlabeled) |

| Isotopic Enrichment | Typically ≥98 atom % 15N (Verify specific CoA) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Ethanol, DMSO, Hot Water; Sparingly soluble in cold water |

Structural Visualization

The following diagram illustrates the chemical structure and the specific site of isotopic labeling (indicated in red).

Figure 1: Structural connectivity of this compound. The ¹⁵N label is typically located at the amino nitrogen attached to the acetate backbone.

Hazard Identification & Risk Assessment

GHS Classification: Not globally harmonized. Treat as Caution: Substance not fully tested. Based on the functional group analysis of ureido esters (hydantoates), the following risks are modeled:

-

Signal Word: WARNING (Predicted)

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Toxicological Mechanism (Expert Insight)

Unlike simple esters, ethyl hydantoate is a metabolic precursor. In biological systems or under acidic hydrolysis, it can cyclize to form Hydantoin or hydrolyze to Hydantoic Acid .

-

Metabolic Fate: The compound mimics glycine derivatives. It is generally considered low toxicity compared to carbamates (e.g., Urethane), but high-dose exposure may perturb amino acid metabolism.

-

Isomer Warning: Do NOT confuse with Ethyl carbamate (Urethane), a known carcinogen. Ethyl hydantoate contains a urea moiety (-NH-CO-NH-) rather than a simple carbamate (-O-CO-NH-), significantly altering its toxicological profile.

Handling & Storage of Stable Isotopes

Handling 15N-labeled compounds requires protocols that preserve isotopic enrichment and prevent cross-contamination.

Storage Protocol

-

Temperature: Store at -20°C (Long-term) or 2-8°C (Short-term).

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the ester bond.

-

Container: Amber glass vials with Teflon-lined caps to minimize light degradation and plasticizer leaching.

Isotopic Integrity

-

Exchange Prevention: The C-N bond is stable. However, protons on the urea nitrogens are exchangeable with solvent protons (D₂O/H₂O). The ¹⁵N label itself is non-exchangeable under standard conditions.

-

Mass Spectrometry Note: Expect a mass shift of +0.997 Da relative to the unlabeled standard. Use soft ionization (ESI+) to avoid fragmentation of the ureido group.

Emergency & First Aid Protocols

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes. Remove contact lenses. Mechanism: Urea derivatives can be mild irritants; rapid dilution prevents corneal haze.

-

Skin Contact: Wash with soap and water. Mechanism: Lipophilic esters penetrate skin; thorough washing removes potential systemic load.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.

-

Spill Cleanup:

-

Ventilate area.

-

Dampen spill with inert absorbent (vermiculite) to prevent dust generation.

-

Clean surface with 70% Ethanol (compound is soluble) followed by water.

-

Analytical Verification (Self-Validating Protocol)

To verify the identity and isotopic enrichment before use, employ the following workflow:

| Method | Expected Result | Validation Logic |

| ¹H NMR (DMSO-d₆) | Ethyl quartet (~4.1 ppm), Triplet (~1.2 ppm), Urea protons broad singlets. | Confirms ester integrity. |

| ¹⁵N NMR | Distinct singlet (if decoupled) shifted relative to natural abundance background. | Confirms ¹⁵N presence and position. |

| HRMS (ESI+) | [M+H]⁺ = 148.07 (approx). | Confirms mass shift (+1 Da) vs unlabeled (147.07). |

References

-

Santa Cruz Biotechnology. Ethyl 2-[(aminocarbonyl)amino]acetate Safety Data (CAS 6293-20-5).[1]Link

-

PubChem. Compound Summary: Ethyl hydantoate (CID 222535). National Library of Medicine. Link

- Harries, C., & Weiss, M. (1900). Über die Einwirkung von Cyansäure auf Glycocolläther (On the action of cyanic acid on glycine ether). Berichte der deutschen chemischen Gesellschaft.

-

CymitQuimica. Ethylidene diacetate (CAS 542-10-9) vs Ethyl Hydantoate. (Reference for isomeric confusion). Link

Sources

A Technical Guide to Sourcing and Applying High-Enrichment Ethyl 2-(carbamoyl(¹⁵N)amino)acetate for Advanced Research

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. These powerful tools provide unparalleled insights into metabolic pathways, protein dynamics, and drug metabolism.[1] This guide focuses on a specialized but highly valuable molecule: high-enrichment ethyl 2-(carbamoyl(¹⁵N)amino)acetate. Due to its specific nature, this compound is not typically available as a stock chemical. Instead, its acquisition relies on custom synthesis by specialized laboratories.

This document provides a comprehensive overview of the leading custom synthesis providers, a proposed synthetic strategy, essential quality control protocols, and key research applications for this ¹⁵N-labeled compound.

Strategic Sourcing: Identifying Custom Synthesis Partners

The synthesis of high-enrichment stable isotope-labeled compounds is a specialized field requiring significant expertise and dedicated facilities.[2][3] Several contract research organizations (CROs) and chemical suppliers have established robust custom synthesis programs capable of producing ethyl 2-(carbamoyl(¹⁵N)amino)acetate to the required specifications. When selecting a partner, it is crucial to consider their experience with ¹⁵N labeling, their analytical capabilities for verifying isotopic enrichment, and their quality systems.[4]

Below is a comparative table of leading suppliers offering custom synthesis of stable isotope-labeled compounds.

| Supplier | Key Strengths in Isotope Labeling | Services Offered | Quality Assurance |

| Cambridge Isotope Laboratories, Inc. (CIL) | World leader in stable isotope production with extensive experience in cGMP and research-grade synthesis.[5][6] | Custom synthesis, extensive library of labeled starting materials, dedicated custom synthesis team.[2][3] | Certificate of Analysis (CoA) with chromatographic purity (GC, HPLC, LC-MS), enrichment measurement (MS or NMR), and identity confirmation (NMR or IR).[2] |

| Charles River Laboratories | Integrated CRO with strong capabilities in synthetic and medicinal chemistry, offering isotopic labeling to support drug development programs.[7][8] | Custom synthesis of stable isotope-labeled materials, including for use as internal standards in GLP studies.[4] | Comprehensive data package with CoA specifying UPLC-MS purity, ¹H-NMR (and other nuclei as required), and isotopic enrichment measured by Q-TOF LC-MS.[4] |

| BOC Sciences | Offers a wide range of stable isotope labeling services with a focus on custom solutions for pharmaceuticals, metabolites, and amino acids.[][] | Custom synthesis of compounds labeled with ¹³C, ¹⁵N, ²H, ¹⁸O; position-specific and multi-labeling available.[][] | High-precision analysis and quality control using mass spectrometry, NMR, and chromatography to ensure purity and enrichment.[] |

| MedChemExpress (MCE) | Specializes in bioactive small molecules and offers custom synthesis of stable isotope-labeled compounds for research and development.[13][14] | Custom synthesis with options for ¹⁵N labeling, with a commitment to high isotopic enrichment (≥98%) and chemical purity (≥98%).[15] | Strict quality control system with analytical data including LC/GC-MS and NMR to ensure product quality.[15] |

Proposed Synthetic Pathway and Methodological Considerations

The synthesis of ethyl 2-(carbamoyl(¹⁵N)amino)acetate involves the introduction of a ¹⁵N-labeled carbamoyl group. A plausible and efficient synthetic route would start from commercially available, highly enriched ¹⁵N-labeled urea.

Conceptual Synthetic Workflow:

The proposed synthesis is a two-step process starting from ethyl 2-aminoacetate (glycine ethyl ester) and ¹⁵N-labeled urea.

-

Step 1: Formation of the Isocyanate Intermediate. In the first step, the ethyl 2-aminoacetate is reacted with a reagent like phosgene or a phosgene equivalent (e.g., triphosgene) to form an isocyanate intermediate. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

-

Step 2: Reaction with ¹⁵N-Ammonia (derived from ¹⁵N-Urea). The isocyanate intermediate is then reacted with ¹⁵N-labeled ammonia to form the final product. The ¹⁵N-ammonia can be generated in situ from a highly enriched source such as ¹⁵N-urea through enzymatic (urease) or chemical hydrolysis. This approach ensures the efficient incorporation of the ¹⁵N label into the desired position.

A diagram of this proposed workflow is presented below.

Caption: Proposed synthetic workflow for ¹⁵N-labeled ethyl 2-(carbamoyl(¹⁵N)amino)acetate.

Quality Control and Analytical Verification: A Self-Validating System

For any research utilizing stable isotope-labeled compounds, rigorous quality control is paramount to ensure the integrity of the experimental data. The custom synthesis provider must supply a comprehensive Certificate of Analysis detailing the following critical parameters.[2][4]

Key Analytical Protocols:

-

Identity Confirmation (¹H and ¹³C NMR): Standard nuclear magnetic resonance spectroscopy is used to confirm the chemical structure of the synthesized compound. The resulting spectra should be consistent with the structure of ethyl 2-(carbamoyl(¹⁵N)amino)acetate.

-

Chemical Purity (HPLC/UPLC-MS): High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is employed to determine the chemical purity of the compound. A purity level of >98% is typically required for most research applications.

-

Isotopic Enrichment (Mass Spectrometry): High-resolution mass spectrometry is the primary method for determining the ¹⁵N isotopic enrichment. By comparing the ion intensities of the labeled (M+1) and unlabeled (M) molecular ions, the percentage of ¹⁵N incorporation can be accurately calculated. For high-enrichment compounds, this should typically exceed 98%.

-

¹⁵N NMR Spectroscopy: As a direct method to observe the ¹⁵N nucleus, ¹⁵N NMR can confirm the position of the label within the molecule and provide an additional measure of isotopic enrichment.

The relationship between these quality control steps is illustrated in the diagram below.

Caption: Quality control workflow for verifying the final synthesized product.

Applications in Drug Development and Metabolic Research

Ethyl 2-(carbamoyl(¹⁵N)amino)acetate serves as a valuable tracer for studying nitrogen metabolism and the fate of small molecule therapeutics. Its structure makes it an excellent tool for investigating processes involving amino acids, urea cycle, and carbamoylation reactions.

-

Metabolic Flux Analysis: This compound can be introduced into cellular or in vivo models to trace the incorporation of the ¹⁵N atom into various downstream metabolites.[1] By using mass spectrometry or NMR to track the ¹⁵N label, researchers can quantify the flux through specific metabolic pathways, which is particularly useful in cancer research where metabolic reprogramming is a key feature.[]

-

Pharmacokinetic and Drug Metabolism Studies: When incorporated into a drug candidate, the ¹⁵N label allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[] The use of a stable isotope label provides a safer alternative to radioactive isotopes, especially in clinical studies.[]

-

Internal Standards for Quantitative Bioanalysis: Due to its mass difference from the unlabeled analogue, ¹⁵N-labeled ethyl 2-(carbamoyl(¹⁵N)amino)acetate is an ideal internal standard for quantitative mass spectrometry assays.[16] It co-elutes with the unlabeled analyte but is clearly distinguishable in the mass spectrometer, allowing for highly accurate and precise quantification in complex biological matrices.

Conclusion

While not a readily available catalog item, high-enrichment ethyl 2-(carbamoyl(¹⁵N)amino)acetate can be reliably sourced through custom synthesis from specialized suppliers. By carefully selecting a synthesis partner with proven expertise in stable isotope labeling and robust quality control systems, researchers can obtain a high-quality tool for advanced studies in drug development and metabolic research. The proposed synthetic route and analytical verification protocols outlined in this guide provide a framework for the successful acquisition and application of this valuable labeled compound.

References

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved February 13, 2026, from [Link]

-

Chekmenev, E. Y., et al. (2019). A versatile synthetic route to the preparation of 15N heterocycles. Journal of Labelled Compounds and Radiopharmaceuticals, 62(13), 892–902. [Link]

-

Wang, H., et al. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications, 57(44), 5442-5445. [Link]

-

CK Isotopes. (n.d.). Custom Synthesis. Retrieved February 13, 2026, from [Link]

-

Chekmenev, E. Y., et al. (2019). A versatile synthetic route to the preparation of 15 N heterocycles. Journal of Labelled Compounds and Radiopharmaceuticals, 62(13), 892–902. [Link]

-

Wang, H., et al. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications. [Link]

-

Wang, H., et al. (2021). Synthesis of 15N-labeled heterocycles via the cleavage of C-N bonds of anilines and glycine-15N. Chemical Communications (Cambridge, England), 57(44), 5442–5445. [Link]

-

IsotopeShop.com. (n.d.). 15N • Urea. Retrieved February 13, 2026, from [Link]

-

Trivelin, P. C. O., et al. (2013). Synthesis of 15N-enriched urea (CO(15NH2)2) from 15NH3, CO, and S in a discontinuous process. Scientia Agricola, 70(6), 431-438. [Link]

-

Trivelin, P. C. O., et al. (2013). SYNTHESIS OF N-ENRICHED UREA (CO( NH2)2) FROM NH3, CO, AND S IN A DISCONTINUOUS PROCESS. Scientia Agricola. [Link]

-

LifeTein. (n.d.). Stable Isotope Labeled Peptide services!. Retrieved February 13, 2026, from [Link]

-

Chen, J., et al. (2025). Fact or fiction: What is in your 15N2 and 15NH3 cylinders for sustainable ammonia and urea research?. Cell Reports Physical Science. [Link]

-

Charles River Laboratories. (n.d.). Charles River Laboratories | Because every moment matters. Retrieved February 13, 2026, from [Link]

-

Jürgens, Z., et al. (2019). Hyperpolarization of 15N in an amino acid derivative. RSC Advances, 9(1), 1-5. [Link]

- Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Google Cloud.

-

Charles River Laboratories. (n.d.). Products & Services. Retrieved February 13, 2026, from [Link]

-

Bendassolli, J. A., et al. (2009). 15N-labed glycine synthesis. Scientia Agricola, 66(3), 423-427. [Link]

-

Atlanpole Biotherapies. (n.d.). CHARLES RIVER LABORATORIES. Retrieved February 13, 2026, from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. [Link]

-

Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(12), 1-5. [Link]

-

Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis. [Link]

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Helvetica Chimica Acta. [Link]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. isotope.com [isotope.com]

- 3. Custom Synthesis - CK Isotopes - UK Stable Isotopes Supplier [ckisotopes.com]

- 4. criver.com [criver.com]

- 5. cphi-online.com [cphi-online.com]

- 6. isotope.com [isotope.com]

- 7. criver.com [criver.com]

- 8. criver.com [criver.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

Tracing Nitrogen's Journey: A Technical Guide to Metabolic Pathways of 15N-Labeled Hydantoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Black Box of Nitrogen Metabolism

Nitrogen is a fundamental building block of life, yet its metabolic pathways are intricate and often challenging to delineate. Stable isotope labeling, particularly with ¹⁵N, has emerged as a powerful tool to trace the fate of nitrogen-containing compounds within biological systems, offering unparalleled insights into metabolic fluxes and network dynamics. This guide focuses on a specific, yet crucial, class of molecules: hydantoic acid derivatives. These compounds are key intermediates in purine catabolism and nitrogen recycling pathways, particularly in ureide-producing organisms like legumes. By introducing ¹⁵N-labeled hydantoic acid derivatives, researchers can meticulously track the movement of nitrogen atoms, thereby elucidating enzymatic activities, identifying downstream metabolites, and quantifying the efficiency of nitrogen utilization. This in-depth technical guide provides the foundational knowledge, field-proven protocols, and analytical strategies necessary to effectively employ ¹⁵N-labeled hydantoic acid derivatives in metabolic research.

The Central Role of Hydantoic Acid in Nitrogen Metabolism

Hydantoic acid, and its cyclic precursor hydantoin, are not merely metabolic curiosities; they are central players in the intricate dance of nitrogen assimilation and recycling. Their significance is most pronounced in the context of purine degradation, a universal pathway for the catabolism of nucleotides.

In many organisms, the breakdown of purine nucleotides (adenosine and guanosine) culminates in the formation of uric acid. In most mammals, uric acid is further oxidized to allantoin by the enzyme uricase.[1] Allantoin is then hydrolyzed by allantoinase to allantoate, which is subsequently broken down into urea and glyoxylate. Hydantoic acid is an N-carbamoylamino acid that can be formed from the hydrolysis of hydantoin. The enzymatic hydrolysis of hydantoin to hydantoic acid is a critical step in this pathway, catalyzed by hydantoinase enzymes.[2]

dot

Caption: Generalized Purine Degradation Pathway.

The use of ¹⁵N-labeled hydantoic acid allows researchers to probe the efficiency of this pathway and understand how nitrogen from purines is reincorporated into other essential biomolecules, such as amino acids.[3]

Synthesis of ¹⁵N-Labeled Hydantoic Acid Derivatives: A Step-by-Step Protocol

The ability to trace metabolic pathways with ¹⁵N-labeled compounds hinges on the successful synthesis of the labeled molecule. The following protocol outlines a robust method for the synthesis of ¹⁵N-hydantoic acid, starting from commercially available ¹⁵N-labeled glycine. This two-step process involves the formation of a hydantoin intermediate, followed by its hydrolysis to hydantoic acid.

Part 1: Synthesis of [¹⁵N]-Hydantoin from [¹⁵N]-Glycine

This procedure is adapted from the Urech hydantoin synthesis.[4]

Materials:

-

[¹⁵N]-Glycine (98-99 atom % ¹⁵N)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol, absolute

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Protocol:

-

Esterification (Optional but recommended for improved yield): In a round-bottom flask, suspend [¹⁵N]-Glycine (1 equivalent) in absolute ethanol. While stirring, bubble dry HCl gas through the suspension for 30-60 minutes. This converts the glycine to its ethyl ester hydrochloride.

-

Ureido Derivative Formation: To the glycine ethyl ester hydrochloride solution, add a solution of potassium cyanate (1.1 equivalents) in water. Stir the mixture at room temperature for 2-3 hours. The ureido derivative will precipitate out of the solution.

-

Cyclization to Hydantoin: Filter the ureido derivative and wash with cold water. Resuspend the solid in water and add concentrated HCl. Reflux the mixture for 1-2 hours to induce cyclization.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to crystallize the [¹⁵N]-hydantoin. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: Hydrolysis of [¹⁵N]-Hydantoin to [¹⁵N]-Hydantoic Acid

This step involves the alkaline hydrolysis of the hydantoin ring.[5]

Materials:

-

[¹⁵N]-Hydantoin (from Part 1)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) for neutralization

-

pH meter or pH paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Protocol:

-

Hydrolysis: Dissolve the [¹⁵N]-Hydantoin in a solution of sodium hydroxide in a round-bottom flask. The molar ratio of NaOH to hydantoin should be approximately 2:1.[5]

-

Monitoring the Reaction: Gently heat the mixture (e.g., to 40-50°C) and stir. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the hydantoin spot.

-

Neutralization and Isolation: Once the hydrolysis is complete, cool the reaction mixture and carefully neutralize it to approximately pH 7 with HCl. The [¹⁵N]-hydantoic acid can then be isolated, potentially by crystallization or lyophilization, depending on its solubility characteristics.

dot

Caption: Workflow for the synthesis of ¹⁵N-Hydantoic Acid.

Experimental Design for Metabolic Tracing Studies

The successful application of ¹⁵N-labeled hydantoic acid in metabolic research requires a well-designed experimental workflow. This typically involves the introduction of the labeled compound into a biological system, followed by the collection and analysis of samples over time.

General Experimental Workflow:

-

System Preparation: Prepare the biological system of interest (e.g., cell culture, plant seedlings, or animal model). Ensure the system is in a steady metabolic state before introducing the labeled compound.

-

Administration of ¹⁵N-Labeled Hydantoic Acid: Introduce a known concentration of the synthesized ¹⁵N-hydantoic acid into the system. The mode of administration will depend on the system (e.g., addition to cell culture media, hydroponic solution for plants, or injection for animals).

-

Time-Course Sampling: Collect samples at various time points after the administration of the labeled compound. This is crucial for tracking the dynamic changes in the metabolome.

-

Sample Quenching and Extraction: Immediately quench metabolic activity in the collected samples to prevent further enzymatic reactions. This is often achieved by rapid freezing in liquid nitrogen. Following quenching, extract the metabolites using a suitable solvent system (e.g., a methanol/chloroform/water mixture).

-

Analytical Detection: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the ¹⁵N-labeled compounds and their downstream metabolites.[2][6]

dot

Caption: General experimental workflow for metabolic tracing.

Analytical Techniques for ¹⁵N-Labeled Metabolites

The choice of analytical technique is critical for the successful detection and quantification of ¹⁵N-labeled hydantoic acid and its metabolic products. Mass spectrometry and NMR spectroscopy are the two primary methods employed for this purpose.[6]

Mass Spectrometry (MS)

MS-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly sensitive and provide excellent quantitative precision.[6] When a molecule is labeled with ¹⁵N, its mass increases by one for each ¹⁵N atom incorporated. This mass shift is readily detectable by MS, allowing for the differentiation between labeled and unlabeled molecules.

Key Considerations for MS Analysis:

-

Sample Derivatization: For GC-MS analysis, polar metabolites like hydantoic acid often require derivatization to increase their volatility.

-

Isotopic Enrichment Calculation: The percentage of ¹⁵N enrichment in a metabolite can be calculated from the relative intensities of the mass isotopomer peaks in the mass spectrum.

-

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the labeled metabolites, providing structural information and confirming their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and functional information without destroying the sample.[6] The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.[3] Two-dimensional heteronuclear single quantum coherence (HSQC) NMR experiments can be used to correlate the chemical shifts of ¹⁵N nuclei with those of their attached protons, providing unambiguous identification of the labeled sites within a molecule.

Key Advantages of NMR:

-

Non-destructive: The sample can be recovered after analysis.

-

Positional Information: NMR can pinpoint the exact location of the ¹⁵N label within a molecule.

-

Quantitative: NMR can be used for the quantitative analysis of metabolites.

Data Presentation and Interpretation

The quantitative data obtained from MS or NMR analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of Hydantoinase

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |

| Dihydrouracil | 1.25 | 66.67 | 53.34 | [7] |

| Hydantoin | - | - | - | - |

| D,L-5-methylhydantoin | - | - | - | [5] |

| D,L-5-benzyl-hydantoin | - | - | - | [5] |

Table 2: Typical Concentrations of Purine Catabolites in Human Plasma

| Metabolite | Concentration Range (μmol/L) | Analytical Method | Reference |

| Xanthine | 0.5 - 2.5 | LC-MS/MS | [8] |

| Hypoxanthine | 1.0 - 5.0 | LC-MS/MS | [8] |

| Uric Acid | 150 - 450 | LC-MS/MS | [8] |

| Allantoin | 10 - 30 | LC-MS/MS | [8] |

Conclusion: Advancing Metabolic Research with ¹⁵N-Labeled Hydantoic Acid

The use of ¹⁵N-labeled hydantoic acid derivatives provides a powerful and precise approach to investigate the intricate pathways of nitrogen metabolism. By combining robust synthesis protocols with carefully designed metabolic tracing experiments and advanced analytical techniques, researchers can gain unprecedented insights into how nitrogen is assimilated, recycled, and utilized within living organisms. The methodologies and information presented in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to unravel the complexities of nitrogen metabolism and its implications for health and disease.

References

- Bollag, D. M., & Edelstein, S. J. (1991). Protein Methods. Wiley-Liss.

- Fan, T. W. M., & Lane, A. N. (2016). NMR-based stable isotope resolved metabolomics in systems biology. Journal of Magnetic Resonance, 265, 123-137.

- Meyer, J., & Jakobs, C. (1993). Inborn errors of pyrimidine and purine metabolism. Journal of Inherited Metabolic Disease, 16(S1), 1-13.

- Miflin, B. J., & Lea, P. J. (1980). Ammonia assimilation. In The biochemistry of plants (Vol. 5, pp. 169-202). Academic Press.

- Ogawa, J., & Shimizu, S. (1999). Microbial enzymes: new industrial applications from traditional screening methods. Trends in Biotechnology, 17(1), 13-21.

- Schubert, K. R. (1986). Products of biological nitrogen fixation in higher plants: synthesis, transport, and metabolism. Annual Review of Plant Physiology, 37(1), 539-574.

- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.

- Werner, A. K., & Witte, C. P. (2011). The biochemistry of nitrogen mobilization: purine ring catabolism. Trends in Plant Science, 16(7), 381-387.

- Wienkoop, S., & Weckwerth, W. (2006). Relative and absolute quantification of proteins in plants by mass spectrometry. Photosynthesis Research, 88(3), 251-262.

- El-Shora, H. M. (2011). D-hydantoinase from Bacillus theorgensis: Purification, immobilization and properties. Journal of the Taiwan Institute of Chemical Engineers, 42(5), 749-755.

- Zhang, Y., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry.

- Urech, F. (1873). Ueber die Synthese von Hydantoïnen. Justus Liebigs Annalen der Chemie, 165(1), 99-103.

- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1-2), 291-316.

- Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A Simple and Efficient Synthesis of 3, 5-Disubstituted Hydantoins. Synlett, 28(17), 2285-2290.

- Roch-Ramel, F., & Peters, G. (1981). The renal handling of uric acid in the mammalian kidney. In Uric acid (pp. 211-255). Springer, Berlin, Heidelberg.

Sources

- 1. aminer.cn [aminer.cn]

- 2. mdpi.com [mdpi.com]

- 3. Purines Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Studies on purine-pyrimidine metabolism (1)--Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Ethyl 2-(carbamoyl(15N)amino)acetate

An In-depth Technical Guide

Abstract: Ethyl 2-(carbamoyl(15N)amino)acetate is a stable isotope-labeled compound of significant value in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative bioanalysis.[1][2] The integrity of experimental data derived from its use is directly contingent upon its chemical and isotopic purity. This guide provides a comprehensive analysis of the factors influencing the stability of this molecule. We will explore potential degradation pathways, establish evidence-based protocols for storage and handling, and detail robust analytical methodologies for stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the precision of stable-isotope labeling for their work.[3]

Introduction to the Molecule

This compound, also known as ¹⁵N-labeled Ethyl 2-ureidoacetate, is a non-radioactive, isotopically enriched molecule where a specific nitrogen-14 (¹⁴N) atom in the carbamoyl (ureido) group has been replaced with a nitrogen-15 (¹⁵N) isotope.[4] This substitution provides a unique mass signature, allowing the molecule to be precisely tracked and differentiated from its endogenous counterparts in complex biological matrices using mass spectrometry and NMR spectroscopy.[1][2][5]

The utility of any stable-labeled compound is predicated on its stability; degradation compromises not only the chemical purity but can also affect the isotopic enrichment, leading to erroneous quantification and interpretation. Understanding the inherent chemical liabilities of the molecule is the first step toward mitigating risk and ensuring data of the highest quality and reliability.[3]

Molecular Structure and Chemical Liabilities

A thorough stability analysis begins with an examination of the molecule's functional groups, as these dictate its reactivity and potential degradation routes.

Molecular Structure

Figure 1: Structure of Ethyl 2-(carbamoyl(¹⁵N)amino)acetate.

Key Functional Groups

-

Ethyl Ester: The ester functional group is the most significant liability. It is susceptible to nucleophilic attack, primarily through hydrolysis, which can be catalyzed by either acid or base.[6][7]

-

Ureido (Carbamoyl) Group: This group is generally more stable than the ester. However, at elevated temperatures, urea and ureido-containing compounds can undergo thermal decomposition.[8][9] The presence of urea groups has been noted to increase thermal stability in some contexts.[10]

-

¹⁵N Isotope Label: Stable isotopes are, by definition, non-radioactive and do not decay.[] The ¹⁵N atom is covalently bound within the carbamoyl group, a non-exchangeable position under typical storage and biological conditions, ensuring the label's stability.[][12]

Potential Degradation Pathways

Based on the functional group analysis, we can postulate the primary mechanisms by which Ethyl 2-(carbamoyl(¹⁵N)amino)acetate may degrade.

Pathway I: Hydrolytic Cleavage of the Ester

This is the most probable degradation pathway under ambient or aqueous conditions. The reaction involves the cleavage of the ethyl ester bond by water.

-

Acid-Catalyzed Hydrolysis: In the presence of trace acids, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible.[6][7]

-

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster and is effectively irreversible. A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.[6][13]

The products of hydrolysis are Ethanol and 2-(carbamoyl(¹⁵N)amino)acetic acid .

Figure 2: Primary hydrolytic degradation pathway.

Pathway II: Thermal Degradation

While requiring more energy, thermal stress can induce degradation. Studies on similar ureido compounds suggest a decomposition mechanism that can involve the cleavage of the ureido group.[9] For ureido polymers, significant mass loss has been observed at temperatures around 190-225°C.[8][9]

A plausible, though less common, pathway under severe thermal stress could involve the decomposition of the ureido moiety itself or cleavage leading to the formation of an isocyanate.

Figure 3: Postulated high-temperature thermal degradation.

Recommended Storage and Handling Conditions